molecular formula C10H10ClFO3S B12818506 3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride

3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride

Cat. No.: B12818506
M. Wt: 264.70 g/mol
InChI Key: DSMYWQIPGXXRMJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products. The presence of the fluoro and allyloxy groups in its structure makes it a versatile compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride typically involves the reaction of 3-fluoro-4-hydroxybenzenesulfonyl chloride with 2-methylallyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, or other derivatives. The fluoro and allyloxy groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxybenzenesulfonyl chloride
  • 3-Fluoro-4-methoxybenzenesulfonyl chloride
  • 4-Fluoro-3-methylbenzenesulfonyl chloride

Uniqueness

3-Fluoro-4-((2-methylallyl)oxy)benzenesulfonyl chloride is unique due to the presence of both fluoro and allyloxy groups. These functional groups provide distinct reactivity and selectivity compared to other similar compounds. The fluoro group can enhance the compound’s stability and reactivity, while the allyloxy group can participate in additional reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H10ClFO3S

Molecular Weight

264.70 g/mol

IUPAC Name

3-fluoro-4-(2-methylprop-2-enoxy)benzenesulfonyl chloride

InChI

InChI=1S/C10H10ClFO3S/c1-7(2)6-15-10-4-3-8(5-9(10)12)16(11,13)14/h3-5H,1,6H2,2H3

InChI Key

DSMYWQIPGXXRMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1)S(=O)(=O)Cl)F

Origin of Product

United States

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